molecular formula C8H6N4O B1416193 (1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile CAS No. 959240-68-7

(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile

Cat. No. B1416193
CAS RN: 959240-68-7
M. Wt: 174.16 g/mol
InChI Key: FFNKQCKNXKAXHX-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazine is an important scaffold in a number of active pharmaceutical ingredients with a broad range of biological activities to treat broad-spectrum viral infections . It is an integral part of several kinase inhibitors and nucleoside drugs .


Synthesis Analysis

The compound was produced through a newly developed synthetic methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate . The amination step was adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KO t -Bu .


Molecular Structure Analysis

The structure of the target compounds was confirmed using 1 H NMR, 13 C NMR, mass spectrometry, and FT-IR spectroscopy . The molecular structures were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .


Chemical Reactions Analysis

The compound was obtained in 55% overall yield in a two-vessel-operated process . The new multistage continuous flow approaches, including both chemical steps, extractions, and separations, afford a viable process to access this widely employed key starting material .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Synthesis and Reactivity of Pyrrolo[2,3-d][1,2,3]triazines : Studies on the synthesis of novel pyrrolo[2,3-d][1,2,3]triazines heterocycles, which are structurally related to your compound of interest, reveal their low chemical reactivity and the successful preparation of derivatives like 7-benzyl-5-carboxamidopyrrolo[2,3-d][1,2,3]triazin-4-one. These compounds' synthesis involves intricate processes like alkylation, ammonolysis, reduction, and intramolecular diazocoupling (Migawa & Townsend, 2001).

Electrochemical and Electrochromic Applications

  • Electrochemical Properties in Monomers : A monomer related to the compound, 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine, has been synthesized and used for electrochemical polymerization. The resulting polymer showed promising electrochromic applications, changing colors swiftly and demonstrating significant optical contrast (Ak, Ak, & Toppare, 2006).

Antimicrobial and Anticancer Applications

  • Synthesis and Anticancer Activity : Derivatives of 1,3,5-triazine, closely related to your compound, have been synthesized and shown remarkable in vitro anticancer activity. For example, a specific derivative displayed significant activity against the melanoma MALME-3 M cell line (Sa̧czewski et al., 2006).
  • Antimicrobial Activity of Heterocyclic Systems : Novel fused nitrogen heterocyclic systems, including pyrido[1,2-b][1,2,4]triazines, have been synthesized and displayed in vitro antimicrobial activity. Some compounds from this research showed higher activities than reference drugs (Ali & Ibrahim, 2010).

Methodological Improvements in Synthesis

  • Improved Synthesis Methodologies : Studies have focused on improving the synthesis methodologies for compounds like pyrrolo[2,1-f][1,2,4]triazine, a core component in the production of certain antiviral drugs. This research has led to more efficient, scalable, and safe processes for such compounds (Roy et al., 2021).

Future Directions

The future directions for this compound could involve further optimization of the synthesis process, exploration of its potential applications in pharmaceuticals, and investigation of its mechanism of action .

Biochemical Analysis

Biochemical Properties

(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile plays a significant role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is crucial for regulating various cellular activities, including cell division, metabolism, and apoptosis . The compound interacts with specific kinases by binding to their active sites, thereby inhibiting their activity. This inhibition can disrupt abnormal signaling pathways in cancer cells, making it a promising candidate for targeted cancer therapy .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific kinases, the compound can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling pathways . This can result in the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells . Additionally, the compound’s impact on gene expression can lead to the downregulation of oncogenes and upregulation of tumor suppressor genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to substrate proteins . This inhibition of kinase activity can lead to the disruption of critical signaling pathways involved in cell growth and survival . Furthermore, the compound may also interact with other biomolecules, such as DNA and RNA, influencing gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of kinase activity, leading to prolonged suppression of cancer cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression and protein synthesis . Additionally, its localization to the mitochondria can impact cellular metabolism and apoptosis .

properties

IUPAC Name

2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c9-3-5-12-8(13)7-2-1-4-11(7)6-10-12/h1-2,4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNKQCKNXKAXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN(C(=O)C2=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650979
Record name (1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959240-68-7
Record name (1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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